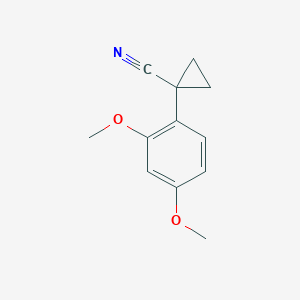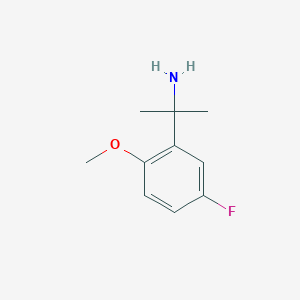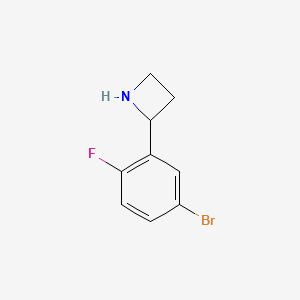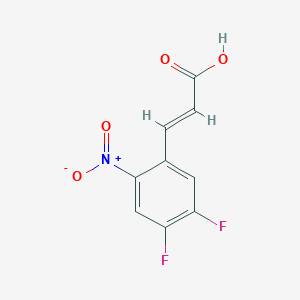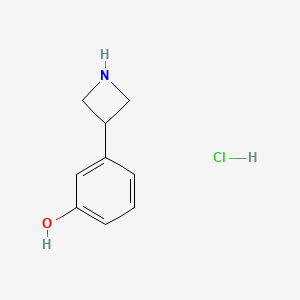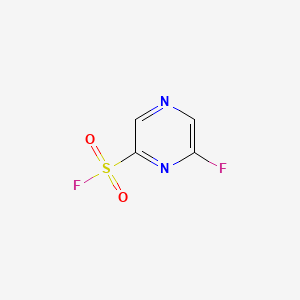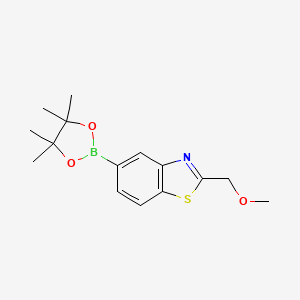
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Méthodes De Préparation
The synthesis of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester precursor.
Analyse Des Réactions Chimiques
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole core to dihydrobenzothiazole derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic ester group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Catalysis: The compound can be used as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole depends on its specific application. In catalysis, for example, the compound can act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole include:
2-(Methoxymethyl)-1,3-benzothiazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole: Lacks the methoxymethyl group, which may affect its reactivity and applications.
2-(Methoxymethyl)-5-bromo-1,3-benzothiazole: Contains a bromine atom instead of the boronic ester group, leading to different reactivity in substitution and coupling reactions.
The unique combination of the methoxymethyl and boronic ester groups in this compound provides it with distinct reactivity and versatility in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H20BNO3S |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
2-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H20BNO3S/c1-14(2)15(3,4)20-16(19-14)10-6-7-12-11(8-10)17-13(21-12)9-18-5/h6-8H,9H2,1-5H3 |
Clé InChI |
OYYMDGDBWJPABG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


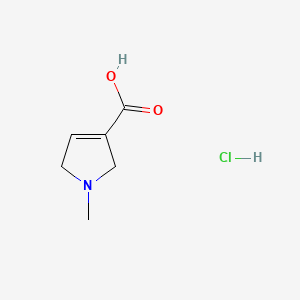
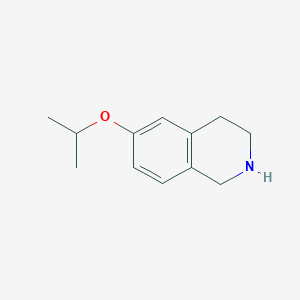
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
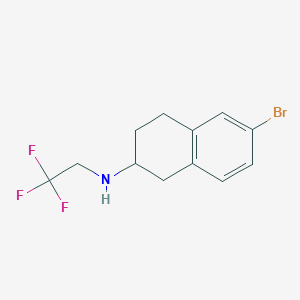
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
